molecular formula C18H19Cl2NO4 B563696 (R)-(+)-Felodipine-d5 CAS No. 1217716-73-8

(R)-(+)-Felodipine-d5

Cat. No.: B563696
CAS No.: 1217716-73-8
M. Wt: 389.284
InChI Key: RZTAMFZIAATZDJ-SAFFEWCNSA-N
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Description

®-(+)-Felodipine-d5 is a deuterated form of felodipine, a calcium channel blocker primarily used to treat hypertension. The deuterium atoms in ®-(+)-Felodipine-d5 replace the hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of felodipine by reducing the rate of metabolic degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-Felodipine-d5 involves the incorporation of deuterium atoms into the felodipine molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the felodipine structure.

Industrial Production Methods: Industrial production of ®-(+)-Felodipine-d5 typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Utilizing deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.

    Deuterated Solvents: Employing deuterated solvents in the reaction medium to facilitate the incorporation of deuterium atoms.

Chemical Reactions Analysis

Types of Reactions: ®-(+)-Felodipine-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding metabolites.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Deuterium atoms in ®-(+)-Felodipine-d5 can be substituted with other atoms or groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

    Substitution Reagents: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products:

    Oxidation Products: Metabolites formed through the oxidation of ®-(+)-Felodipine-d5.

    Reduction Products: Reduced forms of the compound.

    Substitution Products: Compounds with substituted groups replacing deuterium atoms.

Scientific Research Applications

®-(+)-Felodipine-d5 has several scientific research applications, including:

    Pharmacokinetic Studies: Used to study the metabolic pathways and pharmacokinetics of felodipine by tracking the deuterium-labeled compound.

    Drug Metabolism Research: Helps in understanding the metabolic stability and degradation pathways of felodipine.

    Isotope Effects Studies: Investigates the kinetic isotope effects and their impact on the pharmacological properties of felodipine.

    Analytical Chemistry: Utilized as an internal standard in mass spectrometry for the quantification of felodipine and its metabolites.

Mechanism of Action

®-(+)-Felodipine-d5, like felodipine, acts as a calcium channel blocker. It stabilizes voltage-gated L-type calcium channels in their inactive conformation, preventing the influx of calcium ions into vascular smooth muscle cells. This inhibition leads to vasodilation and a subsequent reduction in blood pressure. The deuterium atoms in ®-(+)-Felodipine-d5 do not alter the mechanism of action but may affect the metabolic rate and pharmacokinetics .

Comparison with Similar Compounds

    Felodipine: The non-deuterated form of ®-(+)-Felodipine-d5.

    Amlodipine: Another calcium channel blocker with a similar mechanism of action.

    Nifedipine: A calcium channel blocker used to treat hypertension and angina.

Uniqueness: ®-(+)-Felodipine-d5 is unique due to the presence of deuterium atoms, which provide advantages in pharmacokinetic studies by reducing the rate of metabolic degradation. This allows for more accurate tracking and analysis of the compound’s metabolic pathways compared to its non-deuterated counterparts .

Properties

IUPAC Name

3-O-methyl 5-O-(1,1,2,2,2-pentadeuterioethyl) (4S)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3/t15-/m0/s1/i1D3,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTAMFZIAATZDJ-SAFFEWCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C([C@@H]1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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